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Compound of Interest

Compound Name: Dehydroandrographolide

Cat. No.: B1139154

Dehydroandrographolide (Deh), a primary bioactive diterpene lactone isolated from the
traditional Chinese medicine Andrographis paniculata, has garnered significant attention for its
wide array of pharmacological activities, including anti-inflammatory, antiviral, and antitumor
effects.[1] As research progresses towards its clinical application, a thorough understanding of
its absorption, distribution, metabolism, and excretion (ADME) profile, alongside a
comprehensive toxicological assessment, is imperative for drug development professionals.
This technical guide provides a detailed overview of the current knowledge on the ADME
characteristics and safety profile of dehydroandrographolide, supported by experimental
methodologies and data visualizations.

ADME Profile of Dehydroandrographolide

Dehydroandrographolide exhibits rapid absorption and metabolic elimination.[1] However, its
low water solubility can present challenges for oral administration.[2]

Absorption

Studies in Sprague-Dawley rats have demonstrated that dehydroandrographolide is rapidly
absorbed after oral administration, with detection in plasma within one hour.[1] The oral
bioavailability has been determined to be 11.92% in rats.[1][3] The absorption process appears
to be stable across different pH levels in the intestine, with the ileum identified as the optimal
site for absorption.[1]
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In vitro studies using Caco-2 cell models suggest that the transport of
dehydroandrographolide across the intestinal epithelium is not significantly mediated by
efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3]
[4] The apparent permeability coefficient (Papp) from the basolateral to the apical side
(5.37x10~5 cm/s) is nearly equal to that from the apical to the basolateral side (4.56x10~>
cm/s).[3]

Distribution

Following administration, dehydroandrographolide distributes to various tissues. In rats, after
intravenous injection of a dehydroandrographolide derivative, the highest concentrations
were found in the kidney, followed by the colon, liver, lung, heart, spleen, and stomach.[1]
Pathological conditions can influence its distribution; for instance, in mice with acute lung injury,
dehydroandrographolide showed increased distribution and residence in the lungs compared
to healthy mice.[5] Plasma protein binding is a significant factor that influences the distribution
and biological effects of a drug.[1]

Metabolism

Dehydroandrographolide undergoes extensive metabolism in the body. The primary
metabolic pathways include hydroxylation, hydration, sulfonation, and conjugation with sulfates
and glucuronic acid.[4] Glucuronidation is a major phase Il metabolic route, with UGT2B7 being
the primary enzyme responsible for this process.[6] Studies have indicated that after
intravenous administration of dehydroandrographolide succinate (DAS), a derivative, a large
portion of the drug is cleared from the plasma after being transformed into metabolites.[7]

Excretion

The excretion of dehydroandrographolide and its metabolites occurs through both renal and
biliary pathways. In a study with healthy volunteers receiving intravenous DAS, approximately
10.1% to 15.5% of the dose was excreted unchanged in the urine within 24 hours, with over
90% of this occurring within the first 4 hours.[7] This suggests rapid clearance from the plasma.
[7] Biliary excretion of the parent compound appears to be minor, accounting for only about
0.1% of the absorbed amount in rats.[3]

Pharmacokinetic Data Summary
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The following tables summarize the key pharmacokinetic parameters of

dehydroandrographolide and its succinate derivative from various studies.

Table 1: Pharmacokinetic Parameters of Dehydroandrographolide

Dose & Cmax Tmax

Species
Route (ng/mL)  (h)

Oral
Bioavail

AUC
(ng-him  t%% (h)

abilit
L) g

(%)

Referen
ce

120
419+
SD Rats mg/kg, -

1.76
Oral

- 11.92

[1]

5 g/kg (A.
paniculat
Chickens a - -
extract),
Oral

238+
0.21

[1]

Chuanxin
lian

Humans - ~1.5
tablets,

Oral

[1]

20
ALI Mice mg/kg, - -
Oral

Higherin  Longerin

ALI mice ALI mice

[5]

UC Rats - - -

2355.73
to -
4794.15

[1]

ALI: Acute Lung Injury; UC: Ulcerative Colitis

Table 2: Pharmacokinetic Parameters of Dehydroandrographolide Succinate (DAS) in

Healthy Chinese Volunteers (Intravenous)
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AUCo-12 Clearance
Dose Cmax (mglL) t'% (h) )
(mg-hiL) (mL/min)
80 mg 4.82 6.18 1.51 13.27
160 mg 12.85 16.95 1.89 9.60
320 mg 26.90 40.65 1.89 8.07

Source:[7]

Toxicology Profile

Dehydroandrographolide is generally considered to have a better safety profile compared to
andrographolide.[1][2] Derivatives have also been synthesized to reduce toxicity and enhance
therapeutic activity.[1]

Acute Toxicity

Acute toxicity studies on andrographolide, a related compound, suggest it is safe up to a
maximum dose of 500 mg/kg body weight in rats, with no mortality or signs of tissue damage in
the liver and kidney observed.[8] An acute oral toxicity study of a standardized Andrographis
paniculata extract at a high dose of 5000 mg/kg BW in mice showed no significant toxicological
effects.[9] For an andrographolide self-nanoemulsifying drug delivery system (SNEDDS), the
LD50 in male Wistar rats was determined to be 832.6 mg/kg body weight, indicating slight
toxicity.[10][11]

Genotoxicity

There is limited specific genotoxicity data available for dehydroandrographolide. However,
studies on andrographolide and standardized extracts of A. paniculata provide some insight.
Andrographolide was found to be non-genotoxic in vitro at the doses tested.[12] A standardized
extract of A. paniculata did not induce mutations in the Ames test or clastogenicity in CHO-K1
cells in vitro.[13]

Other Toxicological Findings

» Hepatotoxicity: Dehydroandrographolide has shown protective effects against liver injury in
some models.[1]
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» Allergic Reactions: While generally safe, there have been reports of anaphylactic and allergic
reactions associated with products containing A. paniculata.[14]

o Cytotoxicity: Dehydroandrographolide has demonstrated cytotoxic effects against various
cancer cell lines, which is the basis for its anti-cancer activity.[15][16]

Table 3: Summary of Toxicological Studies

Test

Model System Dose Key Findings Reference
Substance
No mortality or
Andrographolide Rats Up to 500 mg/kg tissue damage [8]
observed.
_ No significant
A. paniculata Up to 5000
_ _ _ acute
Standardized Mice mg/kg (single ) ) 9]
toxicological
Extract oral dose)
effects.
Andrographolide ) 500, 700, 900 LD50 =832.6
Male Wistar Rats [10][11]
SNEDDS mg/kg mg/kg.
AHH-1 and MCL- Not genotoxic;
) 5 human induced dose-
Andrographolide ) 10-50 uM [12]
lymphoblastoid dependent
cell lines Necrosis.
] In vitro (Ames,
A. paniculata
) Chromosome ] )
Standardized ) Various Not genotoxic. [13]
Aberration,

Extract ]
Micronucleus)

Experimental Protocols
Single-Pass Rat Intestinal Perfusion Model

This in situ model is used to determine the intestinal absorption characteristics of a drug.
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e Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to
water. They are then anesthetized.

» Surgical Procedure: A midline abdominal incision is made, and a specific segment of the
intestine (e.g., duodenum, jejunum, ileum, colon) is isolated and cannulated at both ends.

» Perfusion: The intestinal segment is rinsed with saline and then perfused with a drug solution
at a constant flow rate.

o Sample Collection: Perfusate samples are collected from the outlet cannula at
predetermined time intervals.

e Analysis: The concentration of the drug in the collected samples is determined using a
validated analytical method, such as LC-MS/MS, to calculate the absorption rate constant
(Ka) and effective permeability (P*eff).[3]

In Vitro Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption and identify potential interactions with
efflux transporters.

e Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and
cultured for approximately 21 days to form a differentiated and polarized monolayer.

e Transport Experiment: The experiment is initiated by adding the drug solution to either the
apical (AP) or basolateral (BL) side of the monolayer.

o Sample Collection: Samples are taken from the receiver chamber (BL or AP, respectively) at
specific time points.

e Analysis: Drug concentrations in the samples are quantified to determine the apparent
permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical
transport. The efflux ratio (Papp B-A/ Papp A-B) is calculated to assess the involvement of
efflux transporters.[3][17]

Acute Oral Toxicity Study (OECD Guideline 420)
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This study provides information on the health hazards likely to arise from a single, short-term
exposure to a substance by the oral route.

» Animal Selection: Healthy, young adult mice or rats of a single sex are used.

e Dosing: A single dose of the test substance is administered orally to a group of animals. The
starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body
weight.

» Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory,
autonomic and central nervous systems, and somatomotor activity. Body weight is also
recorded.

o Endpoint: The study allows for the classification of the substance into a toxicity category
based on the observed outcomes at different dose levels.[9]
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Primary Metabolic Pathways of Dehydroandrographolide
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Rat Intestinal Perfusion Experiment

Start: Fasted SD Rat

Anesthetize Animal

Isolate Intestinal Segment
(e.g., lleum)

Cannulate Both Ends

Perfuse with Drug Solution
(Constant Flow Rate)

Collect Perfusate Samples
at Timed Intervals

Analyze Drug Concentration
(LC-MS/MS)

Calculate Absorption Parameters
(Ka, P*eff)

End of Experiment

Click to download full resolution via product page

Workflow for Rat Intestinal Perfusion Experiment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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